molecular formula C13H18ClNO3 B131761 (2-Hydroxy-4-methoxyphenyl)(4-piperidinyl)methanone hydrochloride CAS No. 84162-88-9

(2-Hydroxy-4-methoxyphenyl)(4-piperidinyl)methanone hydrochloride

Cat. No. B131761
CAS RN: 84162-88-9
M. Wt: 271.74 g/mol
InChI Key: AFTKVIBPFXVQKY-UHFFFAOYSA-N
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Patent
US04355037

Procedure details

To a round-bottom flask, equipped with a condenser and mechanical stirrer, was added 25.0 g of 1-acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine and 148 ml of 6 N hydrochloric acid. The reaction mixture was stirred under reflux for 6 hrs and overnight at ambient temperature. The precipitate was collected, washed with acetone and recrystallized twice from ethanol to yield 16.70 g of product, mp, 264°-266°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=2[OH:19])[CH2:6][CH2:5]1)(=O)C.[ClH:21]>>[ClH:21].[OH:19][C:12]1[CH:13]=[C:14]([O:17][CH3:18])[CH:15]=[CH:16][C:11]=1[C:10]([CH:7]1[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)OC)O)=O
Name
Quantity
148 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottom flask, equipped with a condenser and mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.OC1=C(C(=O)C2CCNCC2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.